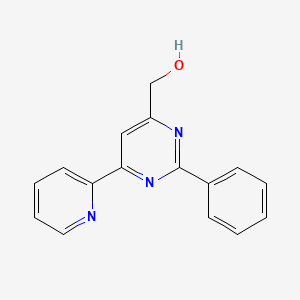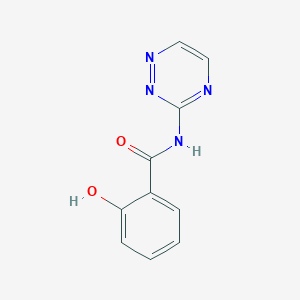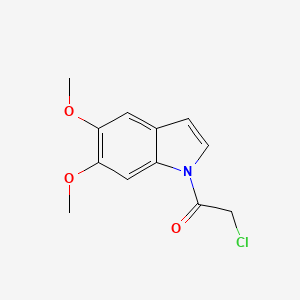
4-Quinazolinamine, 2-chloro-N-(4-methoxyphenyl)-N,8-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-(4-methoxyphenyl)-N,8-dimethylquinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline family. This compound is characterized by the presence of a chloro group, a methoxyphenyl group, and a dimethylquinazolinamine structure. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-methoxyphenyl)-N,8-dimethylquinazolin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
-
Formation of the Quinazoline Core: : The quinazoline core can be synthesized by reacting anthranilic acid with formamide under reflux conditions to yield 2-aminobenzamide. This intermediate is then cyclized with a suitable reagent, such as phosphorus oxychloride (POCl3), to form the quinazoline ring.
-
Introduction of the Chloro Group: : The chloro group is introduced by treating the quinazoline intermediate with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under anhydrous conditions.
-
Substitution with Methoxyphenyl Group: : The chloro-substituted quinazoline is then reacted with 4-methoxyaniline in the presence of a base, such as triethylamine, to introduce the methoxyphenyl group.
-
Dimethylation: : Finally, the compound is dimethylated using methyl iodide (CH3I) in the presence of a strong base, such as sodium hydride (NaH), to yield 2-chloro-N-(4-methoxyphenyl)-N,8-dimethylquinazolin-4-amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
2-chloro-N-(4-methoxyphenyl)-N,8-dimethylquinazolin-4-amine can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.
-
Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.
-
Substitution: : The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of quinazoline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups.
科学研究应用
2-chloro-N-(4-methoxyphenyl)-N,8-dimethylquinazolin-4-amine has several scientific research applications, including:
-
Chemistry: : Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
-
Biology: : Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
-
Medicine: : Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
-
Industry: : Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-chloro-N-(4-methoxyphenyl)-N,8-dimethylquinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes. For example, it may inhibit protein kinases involved in cell signaling pathways, thereby affecting cell proliferation and apoptosis.
相似化合物的比较
Similar Compounds
- 2-chloro-N-(4-methoxyphenyl)acetamide
- 2-chloro-N-(4-methoxyphenyl)benzamide
- 2-chloro-N-(3,4-dimethoxyphenyl)quinazolin-4-amine
Uniqueness
2-chloro-N-(4-methoxyphenyl)-N,8-dimethylquinazolin-4-amine is unique due to its specific structural features, such as the presence of both chloro and methoxyphenyl groups, as well as the dimethylquinazolinamine core. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
属性
CAS 编号 |
827030-88-6 |
|---|---|
分子式 |
C17H16ClN3O |
分子量 |
313.8 g/mol |
IUPAC 名称 |
2-chloro-N-(4-methoxyphenyl)-N,8-dimethylquinazolin-4-amine |
InChI |
InChI=1S/C17H16ClN3O/c1-11-5-4-6-14-15(11)19-17(18)20-16(14)21(2)12-7-9-13(22-3)10-8-12/h4-10H,1-3H3 |
InChI 键 |
YZVGKWIJZRGKHN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=CC=C1)C(=NC(=N2)Cl)N(C)C3=CC=C(C=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Chloro-4-((1R,3S,5R)-1,3-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B12928408.png)





![Butanenitrile, 4-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-](/img/structure/B12928450.png)




![6-Chloro-2-(methylsulfanyl)-N-[4-(trifluoromethyl)phenyl]pyrimidin-4-amine](/img/structure/B12928491.png)
![2-[(2S)-4-benzylmorpholin-2-yl]acetic acid](/img/structure/B12928499.png)
